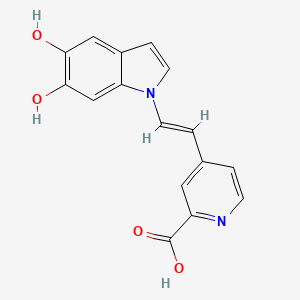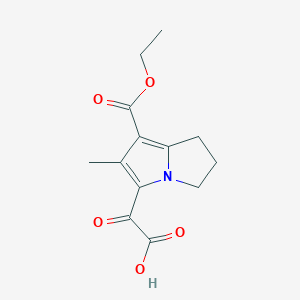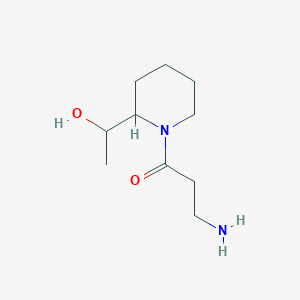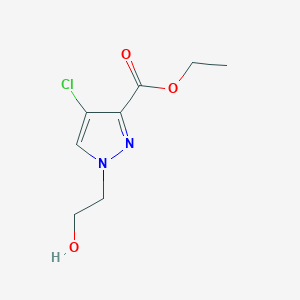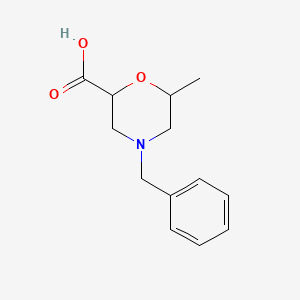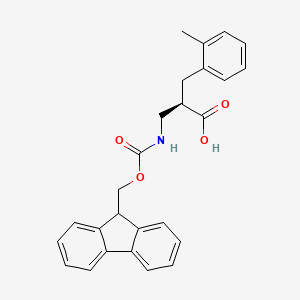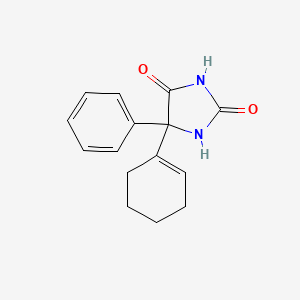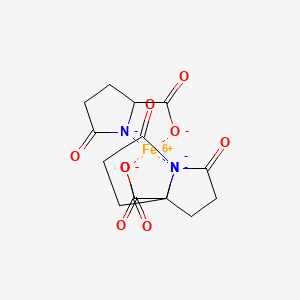![molecular formula C24H29N3O3 B12948470 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazines typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by a cycloaddition with tert-butyl isocyanide . This method is often catalyzed by iodine in ethanol solvent, providing high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include molecular iodine, sodium acetate, and ethanol . Major products formed from these reactions often retain the imidazo[1,5-a]pyrazine core but with various functional groups attached, enhancing their biological activity .
Scientific Research Applications
Imidazo[1,5-a]pyrazines have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis due to their versatile reactivity.
Biology: Serve as probes for studying biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazines involves their interaction with various molecular targets, including enzymes and receptors. These compounds can inhibit or activate specific pathways, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit kinases, which are crucial in cancer cell proliferation .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazines can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines. While all these compounds share a similar core structure, imidazo[1,5-a]pyrazines are unique due to their specific substitution patterns and the resulting biological activities . Similar compounds include:
Imidazo[1,2-a]pyrazines: Known for their anticancer activity.
Imidazo[1,5-a]pyridines: Widely used in agrochemicals and pharmaceuticals.
These comparisons highlight the unique properties and applications of imidazo[1,5-a]pyrazines, making them valuable in various fields of research and industry.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
tert-butyl 2-(3-benzylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C24H29N3O3/c1-24(2,3)30-23(29)25-12-13-26-21(16-25)17-27(22(26)28)20-11-7-10-19(15-20)14-18-8-5-4-6-9-18/h4-11,15,21H,12-14,16-17H2,1-3H3 |
InChI Key |
OLSTUDIFXJRSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC=CC(=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






